molecular formula C35H34N6O4S2 B2453747 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393783-77-2

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Katalognummer: B2453747
CAS-Nummer: 393783-77-2
Molekulargewicht: 666.82
InChI-Schlüssel: VFBMAKJHKBZKGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O4S2/c1-44-27-16-14-26(15-17-27)30-21-29(31-13-8-20-46-31)39-41(30)34(43)24-47-35-38-37-32(40(35)19-18-25-9-4-2-5-10-25)22-36-33(42)23-45-28-11-6-3-7-12-28/h2-17,20,30H,18-19,21-24H2,1H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBMAKJHKBZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide represents a complex structure with potential biological activities. This article reviews its biological activity based on diverse research findings, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound can be characterized by its intricate molecular framework, which includes:

  • Pyrazole and Triazole Rings : Known for their diverse biological activities.
  • Thioether Linkage : Implicating potential interactions in biological systems.
  • Phenolic Components : Associated with antioxidant properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC24H21N3O6S
Molecular Weight479.51 g/mol
CAS Number300723-22-2

Anticancer Activity

Recent studies have indicated that compounds with pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown inhibitory effects on various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia) cells.

Case Study: Pyrazole Derivatives

A study highlighted that pyrazole derivatives demonstrated IC50 values as low as 0.08 µM against MCF-7 cells, indicating potent antiproliferative activity . The mechanism of action was primarily through the induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit both antibacterial and antifungal effects. For example, docking studies revealed promising interactions with microbial targets, enhancing their therapeutic profile .

Anti-inflammatory Properties

Compounds featuring similar structural motifs have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The evaluation of these compounds often employs the Human Red Blood Cell (HRBC) membrane stabilization method to assess anti-inflammatory activity .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like COX or various kinases involved in cancer progression.
  • Induction of Apoptosis : Through mitochondrial pathways leading to cell death.
  • Antioxidant Activity : Due to the presence of phenolic structures that can scavenge free radicals.

Research Findings Summary

A comprehensive review of literature reveals varied biological activities associated with similar compounds:

Study FocusFindings
Anticancer ActivityIC50 values < 0.1 µM against several cell lines
Antimicrobial EffectsEffective against both bacterial and fungal strains
Anti-inflammatory EffectsSignificant inhibition of COX enzymes

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound has shown promising biological activities attributed to its unique structural features. These include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may demonstrate significant anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.
  • Antimicrobial Effects : The presence of thiophene and triazole groups suggests potential antibacterial and antifungal activities, making it useful in developing new antimicrobial agents.

Synthesis and Derivative Development

Recent advancements in synthetic methodologies have focused on environmentally friendly approaches to enhance yield and reduce reaction times. Techniques such as ultrasound-assisted synthesis have been employed to facilitate the production of this compound and its derivatives.

Case Studies

Several case studies have explored the biological activities of related compounds with similar structures:

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenylpyrazoleContains a methoxy group on phenyl ringAnticancer, Antioxidant
Thiophene-carboxamide derivativeContains thiophene and carboxamide groupsAntibacterial
1H-Pyrazole derivativesBasic pyrazole structureAnti-inflammatory

These compounds highlight the diversity within the pyrazole family and underscore the unique combination of functionalities present in N-((5... which may contribute to its distinct biological profile.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering its heterocyclic complexity?

Methodological Answer:
The synthesis relies on sequential heterocyclic coupling and functionalization. Key steps include:

  • Thiophene incorporation : Reacting 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux to form thiosemicarbazide intermediates, followed by cyclization (via triethylamine-mediated reflux) to generate the pyrazole-triazole core .
  • Triazole-thioether linkage : Introducing the 2-oxoethylthio group via nucleophilic substitution, using chloroacetyl chloride in triethylamine, as demonstrated in analogous triazole-thioacetamide syntheses .
  • Final functionalization : Coupling the phenoxyacetamide moiety through carbodiimide-mediated amidation, ensuring controlled reaction temperatures (0–5°C) to avoid racemization .

Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (e.g., pet-ether) to minimize impurities .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for thiophene/phenyl groups) and methoxy singlet (δ ~3.8 ppm). Carbonyl signals (acetamide C=O: δ ~170 ppm) confirm amidation .
  • FT-IR : Validate thioether (C-S stretch: 600–700 cm⁻¹) and carbonyl (C=O: 1650–1750 cm⁻¹) groups .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the heterocyclic core .
  • X-ray crystallography (if crystalline): Resolve tautomeric equilibria (e.g., thione-thiol forms in triazole derivatives) .

Advanced: How do structural modifications (e.g., thiophen-2-yl vs. phenethyl groups) influence bioactivity?

Methodological Answer:

  • Thiophene substitution : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., antifungal targets like CYP51), as seen in triazole-thiophene hybrids with MIC values ≤1 µg/mL against Candida spp. .
  • Phenethyl group : Increases lipophilicity (logP >3), improving membrane permeability but potentially reducing solubility. Balance via substituent tuning (e.g., para-methoxy on phenyl enhances H-bonding without logP penalty) .
  • SAR Strategy : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2) at the 4-methoxyphenyl position to assess electronic effects on target binding .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Prioritize analogs with hydrogen bonds to heme Fe³⁺ and hydrophobic contacts with Leu376/Val470 .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å indicates robust binding .
  • ADMET prediction (SwissADME) : Optimize bioavailability by ensuring ≤5 H-bond donors and topological polar surface area (TPSA) <140 Ų .

Advanced: How to resolve contradictions in bioactivity data across substituent variations?

Methodological Answer:

  • Systematic SAR : Compare MIC values of analogs (e.g., 4-methoxy vs. 4-chlorophenyl derivatives) against standardized fungal strains (Aspergillus fumigatus ATCC 204305) under identical conditions .
  • Mechanistic studies : Use fluorescence quenching assays to quantify binding affinity (Kd) to isolated enzyme targets, isolating electronic vs. steric effects .
  • Metabolite profiling (LC-MS/MS) : Identify oxidative dealkylation of methoxy groups as a potential detoxification pathway in low-activity analogs .

Basic: What protocols ensure high purity (>95%) during synthesis?

Methodological Answer:

  • Stepwise purification : Recrystallize intermediates (e.g., triazole-thione) from ethanol/water (3:1) before coupling .
  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) for final acetamide purification .
  • HPLC-PDA : Validate purity with C18 columns (acetonitrile/0.1% TFA gradient) and UV detection at 254 nm .

Advanced: What in vitro models best evaluate antimicrobial efficacy?

Methodological Answer:

  • Time-kill assays : Assess fungicidal vs. fungistatic effects against C. albicans SC5314 over 24–48 hours .
  • Biofilm inhibition : Use crystal violet staining on polystyrene plates to quantify biofilm reduction at sub-MIC concentrations .
  • Synergy testing (Checkerboard assay) : Combine with fluconazole to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Advanced: How to design derivatives with improved metabolic stability?

Methodological Answer:

  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites (e.g., thioether) to block cytochrome P450 oxidation .
  • Isosteric replacement : Replace methoxy with trifluoromethoxy (improves metabolic resistance while retaining H-bonding) .
  • Prodrug approach : Mask the acetamide as an ethyl ester (hydrolyzed in vivo) to enhance oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.